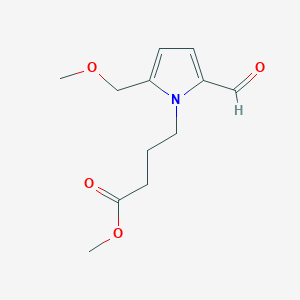
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol This compound is known for its unique structure, which includes a pyrrole ring substituted with a formyl group, a methoxymethyl group, and a butanoic acid ester group
Métodos De Preparación
The synthesis of 1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-formyl-5-(methoxymethyl)pyrrole with butanoic acid and methanol in the presence of a catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The pyrrole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Comparación Con Compuestos Similares
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester can be compared with other similar compounds, such as:
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-acetic acid: This compound has a similar structure but with an acetic acid group instead of a butanoic acid ester group. It may have different chemical and biological properties due to the shorter carbon chain.
2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its solubility and reactivity.
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-propanoic acid: This compound has a propanoic acid group instead of a butanoic acid ester group, which may influence its chemical stability and biological activity.
Propiedades
Número CAS |
550348-26-0 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
methyl 4-[2-formyl-5-(methoxymethyl)pyrrol-1-yl]butanoate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11-6-5-10(8-14)13(11)7-3-4-12(15)17-2/h5-6,8H,3-4,7,9H2,1-2H3 |
Clave InChI |
XLRBRYWTMDPGLK-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(N1CCCC(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


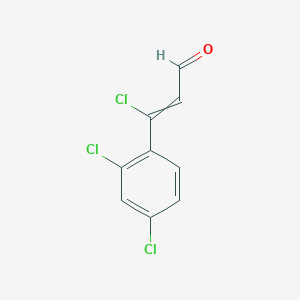
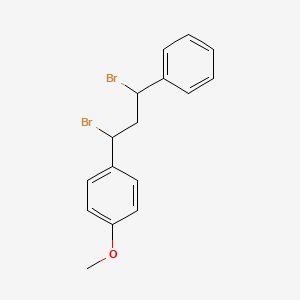
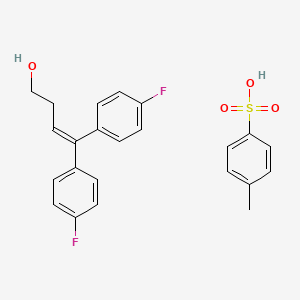
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
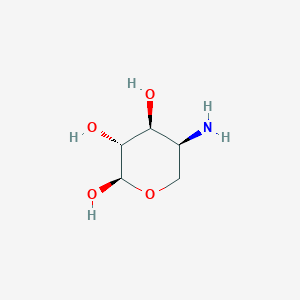
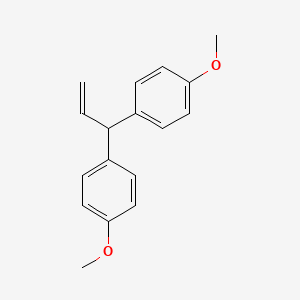
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
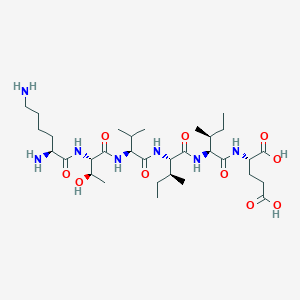
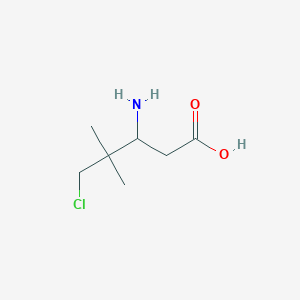
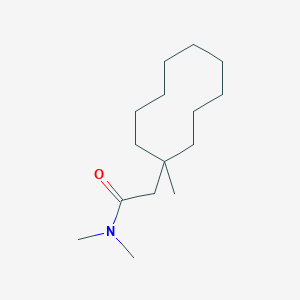
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)

